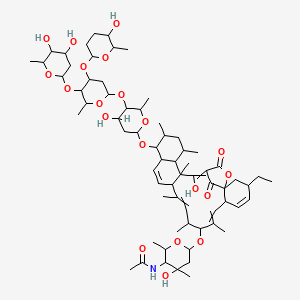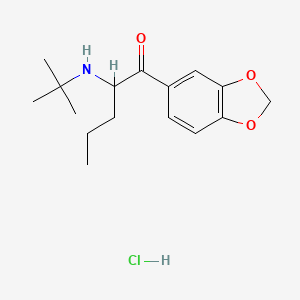
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride typically involves the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Alkylation: The benzodioxole ring is then alkylated with a suitable alkyl halide to introduce the pentan-1-one moiety.
Amination: The resulting intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: It can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may be studied for its effects on biological systems, including its potential as a stimulant or its interactions with various receptors.
Medicine: Research might explore its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride likely involves its interaction with neurotransmitter systems in the brain. It may act as a stimulant by increasing the release of dopamine and norepinephrine, leading to increased alertness and energy. The exact molecular targets and pathways involved would require further research to elucidate.
類似化合物との比較
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one: Similar structure but with a methylamino group instead of tert-butylamino.
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Similar structure but with an ethylamino group instead of tert-butylamino.
1-(1,3-benzodioxol-5-yl)-2-(isopropylamino)pentan-1-one: Similar structure but with an isopropylamino group instead of tert-butylamino.
Uniqueness
The uniqueness of 1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride lies in its specific substitution pattern, which can influence its chemical properties, reactivity, and biological activity. The presence of the tert-butylamino group may confer different steric and electronic effects compared to other similar compounds, potentially leading to unique applications and effects.
特性
分子式 |
C16H24ClNO3 |
|---|---|
分子量 |
313.82 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-6-12(17-16(2,3)4)15(18)11-7-8-13-14(9-11)20-10-19-13;/h7-9,12,17H,5-6,10H2,1-4H3;1H |
InChIキー |
XBCUYKLGVIPWJX-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


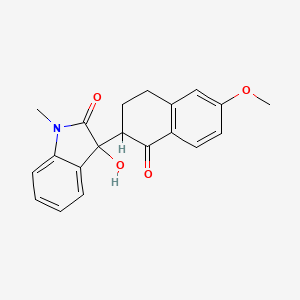
![5-(4-Chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B10814057.png)
![4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10814065.png)
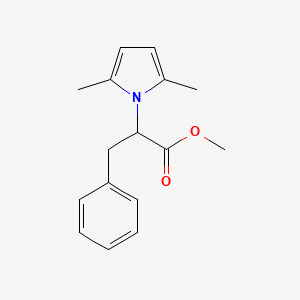
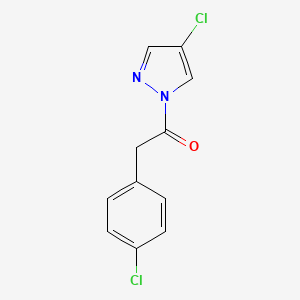
![(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10814083.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814087.png)
![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)
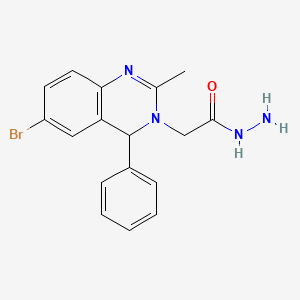

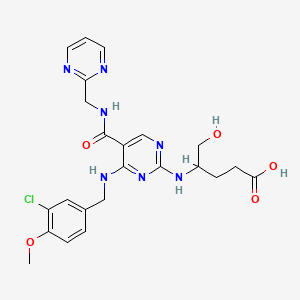
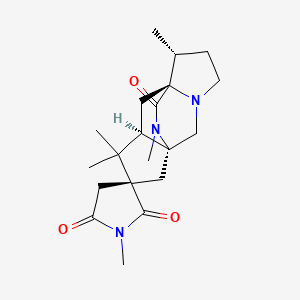
![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)
